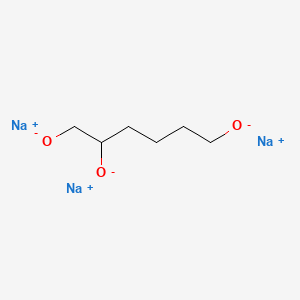
Trisodium;hexane-1,2,6-triolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Trisodium;hexane-1,2,6-triolate typically involves the reaction of 1,2,6-hexanetriol with sodium hydroxide. The reaction proceeds under controlled conditions to ensure the complete conversion of the hydroxyl groups to sodium alkoxide groups . Industrial production methods may involve the use of large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Análisis De Reacciones Químicas
Trisodium;hexane-1,2,6-triolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylate salts.
Reduction: It can be reduced to form hexanetriol.
Substitution: The sodium ions can be substituted with other cations or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trisodium;hexane-1,2,6-triolate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Trisodium;hexane-1,2,6-triolate involves its ability to interact with various molecular targets through its sodium alkoxide groups. These interactions can lead to the stabilization of certain molecular structures or the facilitation of specific chemical reactions . The exact pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
Trisodium;hexane-1,2,6-triolate can be compared to other similar compounds such as:
1,2,6-Hexanetriol: The parent compound without the sodium ions.
Trisodium citrate: Another trisodium salt with different functional groups.
Sodium hexanoate: A sodium salt of a different hexane derivative.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to these similar compounds .
Propiedades
Número CAS |
13005-19-1 |
|---|---|
Fórmula molecular |
C6H11Na3O3 |
Peso molecular |
200.12 |
Nombre IUPAC |
trisodium;hexane-1,2,6-triolate |
InChI |
InChI=1S/C6H11O3.3Na/c7-4-2-1-3-6(9)5-8;;;/h6H,1-5H2;;;/q-3;3*+1 |
Clave InChI |
GCJMZSHZYDFSGV-UHFFFAOYSA-N |
SMILES |
C(CC[O-])CC(C[O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
![(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione](/img/structure/B576462.png)
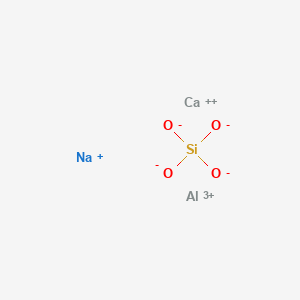
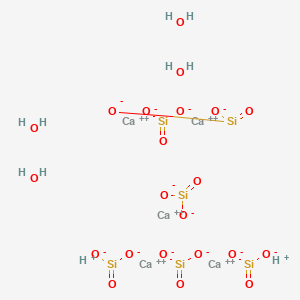
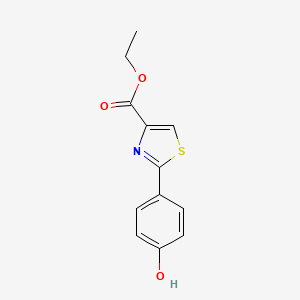
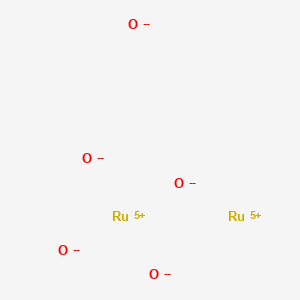
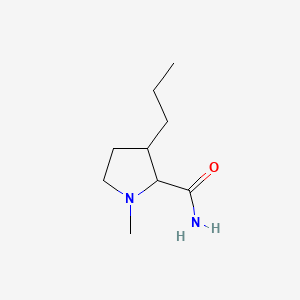
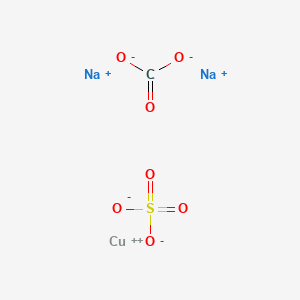
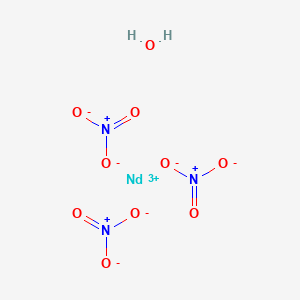
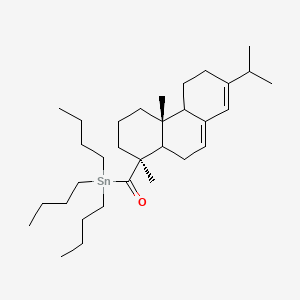


![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)

